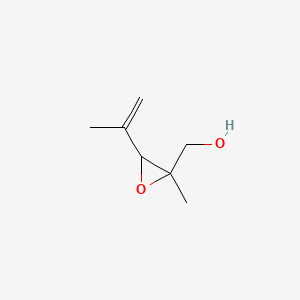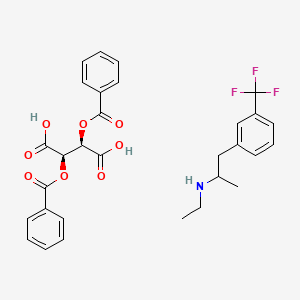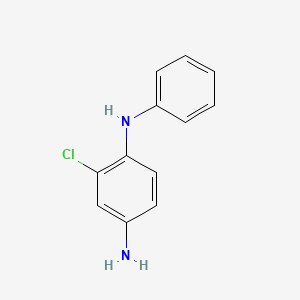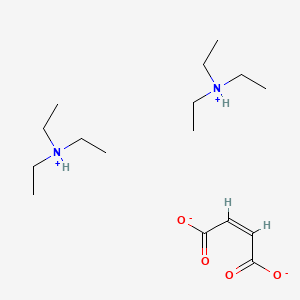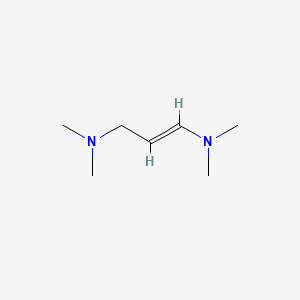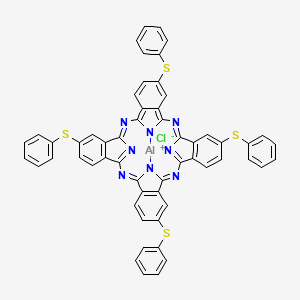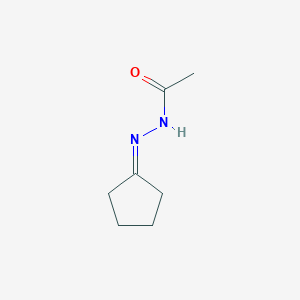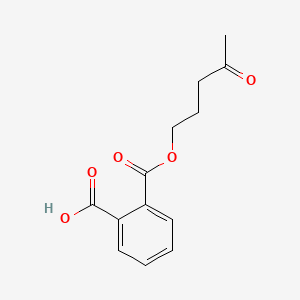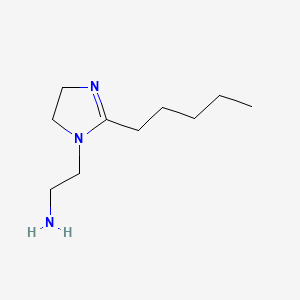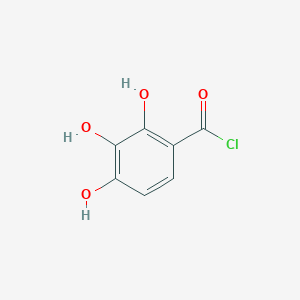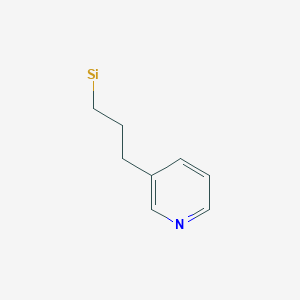
Pyridine, 3-(3-silylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(3-silylpropyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-silylpropyl)- typically involves the introduction of a silylpropyl group to the pyridine ring. One common method is the reaction of pyridine with a silylpropyl halide in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of Pyridine, 3-(3-silylpropyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 3-(3-silylpropyl)- undergoes various chemical reactions, including:
Oxidation: The silylpropyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the silylpropyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and organometallic reagents are frequently employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or silylpropyl derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 3-(3-silylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(3-silylpropyl)- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Pyridine: The parent compound, known for its aromaticity and basicity.
3-(3-Bromopropyl)pyridine: A halogenated derivative with different reactivity.
3-(3-Hydroxypropyl)pyridine: An alcohol derivative with distinct chemical properties.
Uniqueness: Pyridine, 3-(3-silylpropyl)- stands out due to the presence of the silylpropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for functionalization, making it a valuable intermediate in organic synthesis and material science .
Propiedades
Fórmula molecular |
C8H10NSi |
|---|---|
Peso molecular |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2 |
Clave InChI |
QKVVOJPDPQIHSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCC[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
